molecular formula C11H13N3S B2531527 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine CAS No. 1036462-30-2

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Cat. No.: B2531527
CAS No.: 1036462-30-2
M. Wt: 219.31
InChI Key: YCTXMAXMHYXLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is a chemical compound of interest in scientific research. It features a molecular structure incorporating both thiazole and pyridine rings, heterocycles that are prevalent in medicinal chemistry and materials science. The thiazole scaffold, in particular, is a common motif in the development of various pharmacologically active compounds . Similarly, the pyridine ring is a significant building block in coordination chemistry and can contribute to the molecular properties through its ability to participate in hydrogen bonding and other intermolecular interactions . This combination of structural features makes 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine a potentially valuable intermediate for researchers exploring new chemical entities in areas such as drug discovery, where similar structures have been synthesized and studied . As with all such specialized compounds, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-N-(2-pyridin-2-ylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-9-8-15-11(14-9)13-7-5-10-4-2-3-6-12-10/h2-4,6,8H,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXMAXMHYXLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036462-30-2
Record name 4-methyl-N-[2-(pyridin-2-yl)ethyl]-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine Molecular Formula: C₁₁H₁₃N₃S Molecular Weight: 219.31 g/mol Class: 2-Aminothiazole / Pyridine hybrid[1]

This technical guide details the synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine , a structural hybrid significant in the development of histamine H2 agonists (analogous to Amthamine) and potential kinase inhibitors. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenol or pyridine rings to modulate lipophilicity and metabolic stability.

This guide prioritizes Scientific Integrity by presenting two distinct pathways:

  • Pathway A (The Hantzsch Protocol): The de novo construction of the thiazole ring. This is the "Gold Standard" for scalability and regio-control.

  • Pathway B (The Convergent Displacement): A nucleophilic aromatic substitution (S_NAr) route suitable for rapid analog generation (Medicinal Chemistry scale).

Part 1: Retrosynthetic Analysis

To ensure high purity and structural confirmation, we deconstruct the target molecule into stable, commercially available precursors.

Retrosynthesis Target Target Molecule 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine Disc_A Disconnection A (Thiazole Construction) Target->Disc_A Hantzsch Disc_B Disconnection B (C-N Bond Formation) Target->Disc_B S_NAr Thiourea Intermediate 1 N-(2-(pyridin-2-yl)ethyl)thiourea Disc_A->Thiourea Haloketone Reagent 1 Chloroacetone Disc_A->Haloketone Aminopyridine Starting Material 2-(2-Aminoethyl)pyridine Disc_B->Aminopyridine Bromothiazole Reagent 2 2-Bromo-4-methylthiazole Disc_B->Bromothiazole Thiourea->Aminopyridine Benzoyl Isothiocyanate then Hydrolysis

Figure 1: Retrosynthetic tree illustrating the Divergent (Hantzsch) and Convergent (S_NAr) strategies.

Part 2: Pathway A – The Hantzsch Thiazole Synthesis (Preferred)

This pathway is preferred for scale-up (>10g) because it avoids the use of unstable 2-halothiazoles and allows for the rigorous purification of the thiourea intermediate before the final ring closure.

Phase 1: Synthesis of N-(2-(pyridin-2-yl)ethyl)thiourea

Direct reaction of amines with thiocyanate salts (e.g., KSCN) in acid often leads to equilibrium issues and lower yields. The Benzoyl Isothiocyanate Method is recommended for its quantitative nature and ease of purification.

Reagents:

  • 2-(2-Aminoethyl)pyridine (CAS: 54-96-6)

  • Benzoyl isothiocyanate[2][3]

  • Sodium Hydroxide (NaOH)

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH)

Protocol:

  • Acylation: Dissolve 2-(2-Aminoethyl)pyridine (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool to 0°C.[3]

  • Addition: Dropwise add Benzoyl isothiocyanate (1.05 equiv). The reaction is highly exothermic; maintain temperature <10°C.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. TLC (50% EtOAc/Hexanes) will show the disappearance of the amine and formation of the non-polar benzoyl thiourea intermediate.

  • Hydrolysis: Evaporate DCM. Redissolve the residue in EtOH. Add 10% aqueous NaOH (2.5 equiv) and heat to 60°C for 1 hour. This cleaves the benzoyl group.

  • Workup: Neutralize with HCl to pH 8. Extract with EtOAc.[4][5] The product, N-(2-(pyridin-2-yl)ethyl)thiourea, is obtained as a solid upon concentration.

Phase 2: Cyclization with Chloroacetone

Reagents:

  • Intermediate: N-(2-(pyridin-2-yl)ethyl)thiourea

  • Chloroacetone (CAS: 78-95-5) (Warning: Lachrymator)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thiourea (1.0 equiv) in Ethanol (0.3 M).

  • Addition: Add Chloroacetone (1.1 equiv).

  • Reaction: Heat to reflux (78°C) for 4–6 hours.

  • Precipitation: Upon cooling, the product often precipitates as the hydrobromide/hydrochloride salt.

  • Isolation (Free Base): Filter the salt. Dissolve in minimal water. Basify with saturated NaHCO₃ or 1M NaOH to pH 10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

Mechanistic Insight (Hantzsch)

The reaction proceeds via an S_N2 attack of the sulfur on the alpha-carbon of the ketone, followed by a condensation between the nitrogen and the carbonyl.[6]

Mechanism Step1 Thiourea Sulfur Attacks Chloroacetone (S_N2) Step2 S-Alkylated Intermediate Step1->Step2 Step3 Intramolecular Cyclization (N attacks C=O) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Product Thiazole Ring Formation Step4->Product

Figure 2: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.

Part 3: Pathway B – Nucleophilic Aromatic Substitution (S_NAr)

This route is faster for small-scale library generation but requires 2-bromo-4-methylthiazole, which can be expensive or unstable.

Reagents:

  • 2-Bromo-4-methylthiazole

  • 2-(2-Aminoethyl)pyridine

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF or DMSO (Polar Aprotic is critical)

Protocol:

  • Mix: Combine 2-Bromo-4-methylthiazole (1.0 equiv) and 2-(2-Aminoethyl)pyridine (1.2 equiv) in DMF (0.5 M).

  • Base: Add DIPEA (2.0 equiv).

  • Heat: Heat to 100–120°C for 12 hours. (Note: Thiazoles are less electron-deficient than pyridines; high heat is required for S_NAr without a catalyst).

  • Workup: Dilute with water (5x volume). Extract with EtOAc.[5] Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Required. The conversion is rarely quantitative.

Part 4: Critical Process Parameters (CPPs)

ParameterHantzsch Route (Pathway A)S_NAr Route (Pathway B)Impact / Risk
Stoichiometry 1:1.1 (Thiourea:Haloacetone)1:1.2 (Halide:Amine)Excess haloacetone leads to polymerization; Excess amine in B simplifies workup.
Temperature 78°C (EtOH Reflux)100–120°CPathway A is milder. Pathway B requires high energy to overcome activation barrier.
Solvent Ethanol (Protic)DMF/DMSO (Aprotic)Ethanol is greener and easier to remove. DMF requires aqueous washes.
Safety Chloroacetone is a lachrymator. Pyridine is toxic. Use fume hood strictly.
Impurity Profile Linear uncyclized intermediates.Unreacted bromide; Bis-alkylation (rare).Pathway A impurities are easier to separate by acid-base wash.

Part 5: Analytical Characterization (Expected Data)[7]

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 ppm (s, 3H): Methyl group on the thiazole ring (C4-Me).

    • δ 3.05 ppm (t, 2H): Methylene adjacent to pyridine.

    • δ 3.55 ppm (q, 2H): Methylene adjacent to amine nitrogen.

    • δ 5.80 ppm (br s, 1H): NH amine proton (exchangeable).

    • δ 6.10 ppm (s, 1H): Thiazole C5-H proton (Singlet is critical to confirm cyclization).

    • δ 7.10–8.55 ppm (m, 4H): Pyridine aromatic protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 220.09; Observed: 220.1 ± 0.1.

References

  • Hantzsch Thiazole Synthesis (General Protocol)

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Synthesis of Amthamine (Structural Analog)

    • Title: "Histamine H2-receptor Agonists.[7] Synthesis, in Vitro Pharmacology, and Qualitative Structure-Activity Relationships of Substituted 4- And 5-(2-aminoethyl)thiazoles."

    • Source: Eriks, J. C., et al. Journal of Medicinal Chemistry (1992).
    • URL:[Link]

  • Thiourea Synthesis via Benzoyl Isothiocyanate

    • Title: "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • S_NAr on 2-Halothiazoles

    • Title: "Nucleophilic Aromatic Substitution of 2-Halo-1,3-thiazoles."
    • Source:Synthesis (Thieme Connect).[4][8]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide focuses on the compound 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine , a molecule possessing this key heterocyclic motif. While direct biological data for this specific compound is not extensively published, its structural features suggest a strong potential for interaction with therapeutically relevant protein kinases. This whitepaper presents a hypothesis-driven framework positing that Receptor-Interacting Protein Kinase 1 (RIPK1) is a primary potential therapeutic target. We will delve into the critical role of RIPK1 in inflammation and regulated cell death, outline a comprehensive, multi-stage experimental workflow to validate this hypothesis, and provide detailed protocols for key validation assays. The objective is to equip researchers with the scientific rationale and practical methodologies to investigate this compound as a potential first-in-class RIPK1-targeting therapeutic.

Introduction

The thiazole ring is a cornerstone of drug discovery, prized for its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3] Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The specific molecule, 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, combines the thiazole core with a pyridinyl moiety, another heterocycle frequently employed in kinase inhibitor design to enhance solubility and target engagement.

This guide centers on the hypothesis that this compound's primary therapeutic potential lies in the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a critical signaling node that functions as a molecular switch, balancing cell survival and death in response to extracellular cues.[6] Its kinase activity, in particular, is a key driver of necroptosis, a pro-inflammatory form of programmed cell death implicated in a wide array of human pathologies, including neurodegenerative diseases (e.g., Alzheimer's, Amyotrophic Lateral Sclerosis), autoimmune disorders, and ischemia-reperfusion injury.[7][8][9] Consequently, the development of selective small-molecule inhibitors of RIPK1 kinase has become a highly promising therapeutic strategy.[8][9]

We will explore the scientific basis for targeting RIPK1 and provide a rigorous, field-proven framework for identifying and validating the compound's mechanism of action.

Part I: The Therapeutic Rationale for Targeting RIPK1

The Central Role of RIPK1 in Cellular Signaling

RIPK1 is a serine/threonine kinase that possesses both kinase and scaffolding functions, allowing it to orchestrate distinct and often opposing cellular outcomes.[6][10] Its activity is most prominently associated with the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway.

Upon TNFα binding to TNFR1, RIPK1 is recruited to form a plasma membrane-bound signaling complex known as Complex I . Within this complex, RIPK1 acts primarily as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which creates a platform to recruit and activate downstream kinases that ultimately lead to the activation of the NF-κB transcription factor, promoting cell survival and inflammation.[11]

However, under conditions where components of Complex I are deubiquitinated or when cIAPs are inhibited, RIPK1 can dissociate from the membrane and form a cytosolic, death-inducing platform. If caspase-8 is active, this platform (Complex IIa) triggers apoptosis. If caspase-8 is inhibited or absent, RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[10] This leads to the formation of the "necrosome" (Complex IIb) and initiates necroptosis, an inflammatory cell death cascade.[12][13]

RIPK1_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (Scaffold Function) TNFR1->ComplexI recruits ComplexIIb Complex IIb (Necrosome) (Kinase Function) ComplexI->ComplexIIb transitions to (if Caspase-8 inactive) NFkB NF-κB ComplexI->NFkB activates RIPK3 RIPK3 ComplexIIb->RIPK3 RIPK1 phosphorylates RIPK1 RIPK1 MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes Survival Cell Survival & Inflammation NFkB->Survival TNF TNFα TNF->TNFR1 Experimental_Workflow A Hypothesis: Compound is a RIPK1 Inhibitor B Tier 1: Biochemical Screen In Vitro RIPK1 Kinase Assay A->B Test direct enzyme inhibition C Tier 2: Functional Validation Cellular Necroptosis Assay B->C Confirm functional cellular effect D Tier 3: Target Engagement Direct In-Cell Binding Assay C->D Prove direct binding to target in cells E Outcome: Validated RIPK1 Inhibitor D->E Hypothesis Validated

Figure 2: Tiered Workflow for RIPK1 Target Validation.
Step-by-Step Protocols

The causality behind these experimental choices is critical. We begin with a direct biochemical assay to confirm enzymatic inhibition (Tier 1). If successful, we move to a cell-based functional assay to ensure this biochemical activity translates into the desired biological outcome—the prevention of necroptotic cell death (Tier 2). Finally, we use a target engagement assay to prove that the compound physically binds to RIPK1 within the complex intracellular environment, ruling out off-target effects as the primary driver of the observed cellular function (Tier 3). This self-validating system builds confidence at each stage.

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screen)

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. [14][15]As RIPK1 phosphorylates its substrate, it converts ATP to ADP. The amount of ADP produced is directly proportional to kinase activity. Inhibition of RIPK1 by the test compound results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

  • Methodology:

    • Reagent Preparation: Prepare assay buffers, recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP solution as per the manufacturer's protocol (e.g., BPS Bioscience, Cat. No. 79725). [15]Prepare a serial dilution of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine (e.g., from 100 µM to 1 nM) in DMSO, followed by a final dilution in kinase buffer.

    • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution or DMSO vehicle control.

    • Add 10 µL of the master mix containing RIPK1 enzyme and MBP substrate.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 45 minutes.

    • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Hypothetical Quantitative Data:

CompoundTargetIC50 (nM)
4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amineRIPK125.4
Necrostatin-1s (Control) [16]RIPK150.0

Protocol 2: Cellular Necroptosis Inhibition Assay (Functional Validation)

  • Assay Principle: This assay measures the ability of the test compound to protect cells from induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are treated with a combination of TNFα (to activate the TNFR1 pathway), a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis and shunt the signal towards necroptosis), and the test compound. Cell viability is measured as an indicator of necroptosis inhibition.

  • Methodology:

    • Cell Culture: Plate HT-29 cells in a 96-well, clear-bottom plate at a density of 10,000 cells/well and incubate overnight.

    • Compound Treatment: Pre-treat cells for 1 hour with a serial dilution of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine or Necrostatin-1s (positive control).

    • Necroptosis Induction: Add a cocktail of human TNFα (final concentration 20 ng/mL) and z-VAD-FMK (final concentration 20 µM) to all wells except the untreated controls.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control. Determine the EC50 value by plotting viability against compound concentration.

Protocol 3: Direct Target Engagement Assay in Cells (Confirmation)

  • Assay Principle: A Target Engagement Assessment for RIPK1 (TEAR1) assay is a competition-based immunoassay that directly measures the binding of a compound to RIPK1 in cell or tissue lysates. [17][18]It utilizes two antibodies: one that binds RIPK1 regardless of its conformation ("TOTAL-RIPK1") and another that only binds to the "free" or unbound conformation of RIPK1 ("FREE-RIPK1"). When an inhibitor binds to RIPK1, it induces a conformational change that prevents the "FREE-RIPK1" antibody from binding. The percentage of target engagement is calculated from the reduction in the "FREE-RIPK1" signal.

  • Methodology:

    • Cell Treatment and Lysis: Treat HT-29 cells with a serial dilution of the test compound for 2 hours. Wash cells with cold PBS and lyse them using a specified lysis buffer containing protease and phosphatase inhibitors.

    • Immunoassay Plate Preparation: Coat two separate Meso Scale Discovery (MSD) plates with a capture antibody for RIPK1 and incubate overnight.

    • Lysate Incubation: Add cell lysates to the washed and blocked plates and incubate for 2 hours.

    • Detection Antibody Addition:

      • To Plate 1, add the "TOTAL-RIPK1" detection antibody.

      • To Plate 2, add the "FREE-RIPK1" detection antibody.

    • Incubate for 1 hour.

    • Signal Generation: Add SULFO-TAG labeled anti-species antibody and incubate for 1 hour. Wash the plates and add MSD Read Buffer.

    • Data Acquisition: Read the plates on an MSD instrument to measure the electrochemiluminescent signal.

    • Data Analysis: Normalize the "FREE-RIPK1" signal to the "TOTAL-RIPK1" signal for each concentration. Calculate the percentage of target engagement relative to the vehicle control. Determine the cellular IC50 for target engagement. [17]

  • Hypothetical Quantitative Data:

Assay TypeCompoundCellular IC50 (nM)Max Engagement (%)
TEAR1 Assay4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine48.295.7
TEAR1 AssayGSK'253 (Control) [17]0.598.3

Part III: Future Directions and Therapeutic Potential

Confirmation of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine as a potent and selective inhibitor of RIPK1 with robust cellular activity would establish it as a valuable lead compound. The successful completion of the proposed workflow provides strong evidence for its on-target mechanism of action.

Next Steps:

  • Kinase Selectivity Profiling: To ensure safety and minimize off-target effects, the compound must be screened against a broad panel of kinases (e.g., a 400+ kinase panel). High selectivity for RIPK1 over other kinases is a critical hallmark of a promising drug candidate.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties are necessary to evaluate its drug-like potential.

  • In Vivo Efficacy Studies: The compound should be tested in relevant animal models of RIPK1-driven diseases, such as models of multiple sclerosis, inflammatory bowel disease, or neurodegeneration, to demonstrate therapeutic efficacy in a living system.

Conclusion: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine represents a molecule of significant therapeutic interest based on its chemical structure. The hypothesis that it functions as a RIPK1 kinase inhibitor provides a clear and actionable path for investigation. The rigorous, multi-tiered validation workflow detailed in this guide—combining biochemical, cellular, and direct target engagement assays—offers a robust strategy to elucidate its mechanism of action. If validated, this compound could serve as a starting point for the development of a novel therapeutic agent for a wide range of debilitating inflammatory and neurodegenerative diseases.

References

  • Vertex AI Search. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases.
  • Harris, P.A., et al. Targeting RIPK1 for the treatment of human diseases. PNAS.
  • Patsnap Synapse. What are RIPK1 inhibitors and how do they work?.
  • UMass Chan Medical School. RIPK proteins in cell death and tissue homeostasis.
  • Yuan, J., et al. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery.
  • BenchChem. Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide.
  • Li, D., et al. A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. Shock.
  • Finger, J.N., et al. Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. Pharmacology Research & Perspectives.
  • MDPI. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions.
  • Wikipedia. RIPK1.
  • Vertex AI Search. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases.
  • Mishra, S., & Sahu, A. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery.
  • ResearchGate. (PDF) Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues.
  • Journal of Pharmaceutical Research and Reports. Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • BenchChem. Confirming the Specificity of Ripk1-IN-16: A Comparative Guide to Biochemical Assays.
  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • ScienceScholar. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • BPS Bioscience. RIPK1 Kinase Assay Kit.
  • Ren, Y., et al. Methodology of drug screening and target identification for new necroptosis inhibitors. Acta Pharmaceutica Sinica B.
  • Kim, S.B., et al. Identification and Characterization of NTB451 as a Potential Inhibitor of Necroptosis. International Journal of Molecular Sciences.
  • PubMed. Necroptosis inhibitors: mechanisms of action and therapeutic potential.
  • Hadian, K., & Stockwell, B.R. The therapeutic potential of targeting regulated non-apoptotic cell death. Nature Reviews Drug Discovery.

Sources

An In-depth Technical Guide on the Histamine Receptor Affinity of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Scaffolds at Histamine Receptors

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiallergic, and anti-inflammatory properties[1]. Its derivatives have garnered significant attention for their ability to modulate the activity of G protein-coupled receptors (GPCRs), a large family of integral membrane proteins that are the targets of a substantial portion of modern pharmaceuticals. Among these, the four subtypes of histamine receptors (H1, H2, H3, and H4) play crucial roles in diverse physiological and pathophysiological processes, making them attractive targets for drug discovery[2][3].

This document will provide a comprehensive framework for the in-depth investigation of the histamine receptor affinity of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for receptor binding and functional assays, and present a logical workflow for characterizing the compound's pharmacological profile.

Structural Rationale and Hypothesized Affinity

The chemical structure of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine contains key pharmacophoric elements that suggest potential interactions with histamine receptors:

  • Thiazole Ring: This heterocyclic core is a common feature in many histamine receptor ligands, acting as a bioisosteric replacement for the imidazole ring of histamine[5][8].

  • 2-Amino Group: The amino group at the 2-position of the thiazole ring can act as a hydrogen bond donor, a critical interaction for binding to the receptor.

  • Pyridin-2-ylethyl Side Chain: This flexible side chain allows the molecule to adopt various conformations within the receptor binding pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall hydrophobicity of this group can contribute to binding affinity.

  • 4-Methyl Group: The methyl group at the 4-position of the thiazole ring can influence the electronic properties and steric interactions of the molecule within the binding site, potentially enhancing selectivity for a particular receptor subtype.

Based on published SAR studies of analogous thiazole derivatives, we can formulate the following hypotheses:

  • H1 Receptor: The presence of an aromatic moiety (pyridine) linked to the thiazole core via a flexible chain is a common feature of H1 antihistamines[4][6][7]. Therefore, the compound may exhibit antagonist activity at the H1 receptor.

  • H2 Receptor: Certain substituted 2-amino-5-(2-aminoethyl)thiazoles have shown potent H2 receptor agonist activity[5][8]. While our target compound has a different substitution pattern, the underlying thiazole scaffold suggests that H2 receptor interaction cannot be ruled out.

  • H3 Receptor: Many potent H3 receptor antagonists/inverse agonists feature a basic amine connected to a core aromatic or heteroaromatic ring system via a linker[9][10]. The pyridin-2-ylethyl moiety could fulfill this role, suggesting potential affinity for the H3 receptor.

  • H4 Receptor: The H4 receptor shares some ligand binding characteristics with the H3 receptor. Thiazole-containing compounds have been investigated as H4 receptor ligands, indicating a possibility of interaction[11][12].

To validate these hypotheses, a systematic experimental approach is required to determine the binding affinity and functional activity of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine at each of the four histamine receptor subtypes.

Experimental Workflow for Determining Histamine Receptor Affinity

The following workflow outlines a logical progression of experiments to comprehensively characterize the interaction of the target compound with histamine receptors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity & Selectivity Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & Purification B Radioligand Binding Assays (H1, H2, H3, H4) A->B C Competition Binding Assays (Determine Ki values) B->C D Selectivity Profiling (Compare Ki across subtypes) C->D E Functional Assays (Agonist/Antagonist/Inverse Agonist mode) D->E F Determine EC50/IC50/pA2 values E->F G SAR Analysis & Lead Optimization F->G G cluster_0 Histamine Receptors & G Proteins cluster_1 Second Messengers H1 H1R Gq Gq/11 H1->Gq H2 H2R Gs Gs H2->Gs H3 H3R Gi Gi/o H3->Gi H4 H4R H4->Gi PLC ↑ PLC Gq->PLC AC_inc ↑ Adenylyl Cyclase Gs->AC_inc AC_dec ↓ Adenylyl Cyclase Gi->AC_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Sources

Methodological & Application

Application Note: Dissolution & Handling of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is a synthetic small molecule featuring a thiazole core substituted with a methyl group and an N-linked ethyl-pyridine moiety. Structurally, this compound resembles specific histamine receptor agonists (e.g., Amthamine, Betahistine analogs) and is often utilized in pharmacological assays targeting G-protein coupled receptors (GPCRs), particularly the histamine H1, H2, or H4 subtypes.

Proper dissolution is critical for assay reproducibility. This compound exhibits pH-dependent solubility due to its basic nitrogen centers (pyridine and thiazole amine) and moderate lipophilicity. Improper handling can lead to micro-precipitation in aqueous buffers, resulting in erratic IC50/EC50 data and false negatives.

This guide provides a standardized protocol for solubilizing, storing, and diluting 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine to ensure maximum stability and biological activity in in vitro systems.

Physicochemical Profile

Understanding the molecular properties is the first step to a successful dissolution strategy.

PropertyValue (Estimated)Notes
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 g/mol Use this for Molarity calculations.
Physical State Solid (Powder)Typically off-white to pale yellow.
LogP (Lipophilicity) ~1.8 – 2.2Moderately lipophilic; requires organic co-solvent.
pKa (Basic) ~5.2 (Pyridine), ~5.3 (Thiazole)Ionized at acidic pH; neutral at physiological pH (7.4).
Solubility (Water) Low (< 1 mM at pH 7.4)Insoluble in neutral water without co-solvent or acidification.
Solubility (DMSO) High (> 100 mM)Preferred solvent for stock solutions.
Solubility (Ethanol) Moderate (> 50 mM)Alternative solvent; more volatile than DMSO.

Solubility & Stock Preparation Protocol

Critical Principle: The "DMSO First" Rule

Due to the compound's lipophilic nature and neutral charge at physiological pH, direct addition to aqueous buffers (PBS, Media) will likely cause aggregation. Always prepare a concentrated stock in anhydrous DMSO (Dimethyl Sulfoxide) first.

Step-by-Step Stock Solution (10 mM)
  • Weighing: Accurately weigh 2.19 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (≥99.9%).

    • Note: If using a different mass, adjust volume to maintain 10 mM concentration (

      
      ).
      
  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution should be completely clear and colorless to pale yellow. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for ~3-6 months) or -80°C (stable for >1 year). Protect from light.

Workflow Visualization

StockPrep Solid Solid Compound (2.19 mg) Vortex Vortex / Sonicate (Clear Solution) Solid->Vortex DMSO Anhydrous DMSO (1.0 mL) DMSO->Vortex Stock 10 mM Stock (100% DMSO) Vortex->Stock Storage Aliquot & Store (-20°C / Dark) Stock->Storage

Figure 1: Workflow for preparing a stable 10 mM stock solution.

Working Solution & Serial Dilution

For in vitro assays (e.g., cell signaling, receptor binding), the final DMSO concentration must be minimized (typically ≤ 0.1% ) to prevent solvent toxicity or interference.

Dilution Strategy (Example: 10 µM Final Assay Concentration)
  • Intermediate Dilution (100x Concentrate):

    • Dilute the 10 mM DMSO stock 1:100 into the Assay Buffer (or Media).

    • Preparation: Add 10 µL of 10 mM Stock to 990 µL of Assay Buffer.

    • Result:100 µM compound in 1% DMSO.

    • Critical Check: Vortex immediately. Inspect for precipitation. If cloudy, the compound is insoluble at this concentration in neutral buffer. Solution: Perform this step in 100% DMSO first (10 mM

      
       100 µM in DMSO), then dilute 1:1000 into buffer.
      
  • Final Assay Addition:

    • Add the 100 µM Intermediate (1:10) to your cells/well.

    • Result:10 µM final concentration, 0.1% DMSO.

Serial Dilution Scheme for IC50/EC50

To generate a dose-response curve, perform serial dilutions in 100% DMSO first, then transfer to the aqueous phase. This ensures constant DMSO concentration across all points.

SerialDilution cluster_DMSO Step 1: Serial Dilution in DMSO (Log Steps) cluster_Buffer Step 2: Transfer to Aqueous Buffer (1:1000 Dilution) Stock 10 mM Stock (100% DMSO) D1 1 mM (DMSO) Stock->D1 1:10 D2 100 µM (DMSO) D1->D2 1:10 F1 1 µM Final (0.1% DMSO) D1->F1 Dilute 1:1000 D3 10 µM (DMSO) D2->D3 1:10 F2 100 nM Final (0.1% DMSO) D2->F2 Dilute 1:1000 D4 1 µM (DMSO) D3->D4 1:10 F3 10 nM Final (0.1% DMSO) D3->F3 Dilute 1:1000 F4 1 nM Final (0.1% DMSO) D4->F4 Dilute 1:1000

Figure 2: Serial dilution scheme maintaining constant 0.1% DMSO vehicle concentration.

Storage & Stability Guidelines

ConditionRecommendationStability
Solid Powder Store at -20°C in a desiccator. Protect from moisture.> 2 Years
DMSO Stock (10 mM) Store at -20°C or -80°C . Use amber vials.6 Months (-20°C)
Aqueous Solution Do not store. Prepare fresh immediately before use.< 4 Hours
Freeze/Thaw Avoid repeated cycles (> 3 cycles). Aliquot stocks.[1]N/A

Troubleshooting & FAQ

Q1: The compound precipitates when I dilute the DMSO stock into PBS.

  • Cause: The compound is a lipophilic base and is less soluble at neutral/basic pH (PBS pH 7.4).

  • Solution:

    • Lower the concentration of the intermediate step.

    • Ensure vigorous vortexing during addition.

    • Acidification: If the assay permits, slightly acidify the buffer (pH 6.0-6.5) or use a salt form (e.g., add 1 equivalent of HCl to the stock) to improve aqueous solubility.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Yes, Ethanol is a viable alternative if your cells are sensitive to DMSO. However, ethanol evaporates more quickly, potentially changing stock concentration over time. Seal vials tightly.

Q3: Is the compound light-sensitive?

  • Answer: Thiazole and pyridine rings can be susceptible to photo-oxidation over long periods. Store stocks in amber tubes or wrap in foil as a precaution.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link

  • Sigma-Aldrich (Merck). (n.d.). Handling and Solubility of Amine-Based Compounds. Technical Library. Link

  • PubChem. (2025).[2] Compound Summary: Thiazole Derivatives and Physicochemical Properties. National Library of Medicine. Link

Sources

Application Notes and Protocols for Cell Viability Assays Using 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Thiazole Derivatives in Drug Discovery and the Imperative of Cell Viability Screening

Thiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique structural features of the thiazole ring allow for diverse substitutions, leading to the generation of novel chemical entities with potential therapeutic value.[2][3] 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, the subject of this guide, is one such derivative, and like many novel compounds, its biological effects must be rigorously characterized.

A foundational step in the evaluation of any potential therapeutic agent is the assessment of its impact on cell viability. Cell viability assays are crucial for determining the concentration-dependent cytotoxic or cytostatic effects of a compound, providing essential data for dose-response relationships and therapeutic windows. These assays measure various indicators of cellular health, such as metabolic activity, membrane integrity, and ATP levels.[4]

This document provides a detailed protocol for assessing the effects of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine on cell viability using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principles and steps outlined herein are broadly applicable to other colorimetric and fluorometric cell viability assays as well.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4][5] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

Experimental Workflow

The general workflow for a cell viability assay using 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Stock Solution D Treat Cells with Compound B->D C->D After cell adhesion E Incubate D->E F Add MTT Reagent E->F G Incubate F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Plot Dose-Response Curve J->K G compound 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine target Intracellular Target (e.g., Tubulin, Kinase) compound->target stress Cellular Stress target->stress caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized apoptotic pathway potentially induced by a cytotoxic compound.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained from this protocol, the following controls should be included in every experiment:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the same final concentration as in the treated wells. This control accounts for any effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm that the assay is performing as expected.

  • Blank Control: Wells containing only culture medium to measure the background absorbance.

Conclusion

The protocol detailed in this application note provides a robust framework for evaluating the effects of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine on cell viability. By carefully following these steps and including the appropriate controls, researchers can obtain reliable and reproducible data to advance the understanding of this novel thiazole derivative and its potential as a therapeutic agent.

References

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • Thermo Fisher Scientific - DE. Cell Viability Assay Protocols.
  • Sigma-Aldrich.
  • Zhang, Y., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Struga, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules.
  • Jozić, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • Das, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Tran, P. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.
  • Ali, M. A., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Meissner, A., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate.
  • Ali, M. A., et al. (2025). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • Choon, L. C., et al. (2017). N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.
  • Oniga, S., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • Taylor, C. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases.
  • Oniga, S., et al. (2025). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are likely experiencing precipitation when diluting 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine (hereafter referred to as MPET ) from an organic stock (DMSO/Ethanol) into aqueous buffers like PBS or DMEM.

The Cause: This behavior is dictated by the pKa of the molecule's two aromatic nitrogen centers. Based on fragment analysis (2-aminothiazole pKa ~5.36 and pyridine pKa ~5.2), MPET exists primarily as a neutral, lipophilic species at physiological pH (7.4) . It only becomes charged (and water-soluble) at pH levels below 5.0.

PropertyValue (Est.)Implication
pKa (Pyridine) ~5.2Protonates only in acidic conditions.
pKa (Thiazole) ~5.3Protonates only in acidic conditions.
LogP > 2.5High lipophilicity; requires cosolvents or carriers at neutral pH.
Solubility (pH 7.4) < 10 µMHigh risk of "crashing out" in cell media.
Solubility (pH 4.0) > 5 mMHighly soluble as a salt (e.g., Hydrochloride).

Interactive Troubleshooting Guide

Scenario A: "My compound precipitates immediately upon adding PBS."

Diagnosis: You have crossed the Solubility Cliff . By moving from DMSO (pH n/a) to PBS (pH 7.4), you forced the molecule into its neutral, hydrophobic state. Solution:

  • Switch Buffer: Use a lower pH buffer if your assay permits (e.g., Acetate buffer pH 5.0).

  • Use an Intermediate: Predilute in PEG-400 or Propylene Glycol before adding buffer.

  • Encapsulate: Use the Cyclodextrin Protocol (See Section 3).

Scenario B: "The solution is clear, but my cellular assay results are erratic."

Diagnosis: This is often Micro-Precipitation . The compound forms invisible nano-aggregates that adhere to plasticware or settle on cells, causing local toxicity or false negatives. Solution:

  • Check DMSO Limit: Ensure final DMSO < 0.5% v/v.

  • Add Surfactant: Add 0.05% Tween-80 to the buffer to prevent aggregation.

  • Verify Stability: Spin down the "clear" solution at 10,000 x g for 5 mins. If a pellet forms, you have micro-precipitation.

Advanced Solubilization Protocols

Protocol 1: The "Protonation" Strategy (For Non-Cellular Assays)

Best for: Enzymatic assays, binding studies, or chromatography where pH 5.0 is acceptable.

Mechanism: Lowering the pH below the pKa (approx 5.3) protonates the pyridine and thiazole nitrogens, creating a dicationic, highly soluble species.

  • Prepare Stock: Dissolve MPET in DMSO to 10 mM.

  • Prepare Buffer: 50 mM Acetate Buffer or Citrate Buffer, adjusted to pH 4.5 .

  • Dilution: Add DMSO stock dropwise to the vortexing buffer.

    • Result: Clear solution up to 1 mM.

Protocol 2: The Cyclodextrin "Trap" (For Cellular Assays)

Best for: Live cell imaging, animal injections, and pH-sensitive targets.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic thiazole/pyridine core while presenting a hydrophilic exterior to the water. This allows solubility at pH 7.4.

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve MPET in DMSO (e.g., 50 mM Stock).

  • Complexation:

    • Add the DMSO stock to the HP-β-CD vehicle (keep DMSO < 5% in this intermediate step).

    • CRITICAL: Sonicate in a water bath at 37°C for 20-30 minutes. The energy is required to drive the molecule into the cyclodextrin cavity.

  • Final Dilution: Dilute this complex into your cell media. The cyclodextrin prevents the compound from crashing out when the DMSO is diluted.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: MPET Solubilization Check_pH Can Assay Tolerate pH < 5.0? Start->Check_pH Acid_Route Protocol 1: Acidification (Acetate/Citrate Buffer) Check_pH->Acid_Route Yes (Enzymatic/HPLC) Check_Bio Is this a Live Cell Assay? Check_pH->Check_Bio No (Must be pH 7.4) Acid_Result Result: Protonated Species (High Solubility) Acid_Route->Acid_Result CD_Route Protocol 2: Cyclodextrin (HP-beta-CD Complex) Check_Bio->CD_Route Yes (Low Toxicity Req) Cosolvent_Route Protocol 3: Cosolvent System (DMSO + PEG400 + Tween80) Check_Bio->Cosolvent_Route No (High Conc Req) CD_Result Result: Inclusion Complex (Stable at pH 7.4) CD_Route->CD_Result

Caption: Decision matrix for selecting the optimal solubilization method based on pH tolerance and biological sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve the powder directly? A: Yes. If you have the solid powder, you can dissolve it in 0.1 M HCl. This forms the hydrochloride salt in situ, which is much more soluble than the free base. However, you must neutralize it carefully if adding to cells, which may cause reprecipitation.

Q: Why does my DMSO stock freeze in the fridge? A: Pure DMSO freezes at 18.5°C. This is normal. Warning: Repeated freeze-thaw cycles can introduce water from condensation, which may cause MPET to precipitate inside the DMSO stock over time. Aliquot your stocks to avoid this.

Q: What is the maximum DMSO concentration for cells? A: Most mammalian cell lines tolerate up to 0.5% v/v DMSO for short durations (24-48h). Primary neurons are more sensitive (keep < 0.1%).[1] If you need higher concentrations of MPET, you must use the Cyclodextrin protocol to avoid exceeding the DMSO toxicity limit [1].

Q: Is the pyridine or the thiazole the problem? A: Both contribute. The pyridine nitrogen (pKa ~5.2) and thiazole nitrogen (pKa ~5.[2]3) are both uncharged at pH 7.4. This "double whammy" of aromatic hydrophobicity without charge stabilization is the root cause of the insolubility [2].

References

  • Galvao, J. et al. (2014). "Guidelines for the use of DMSO in cell-based assays." Journal of Biomolecular Screening.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Provides authoritative models on pKa-dependent solubility of weak bases like aminothiazoles).
  • Loftsson, T. et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. (Validates the use of HP-β-CD for lipophilic amine drugs).
  • NIST Chemistry WebBook. "2-Thiazolamine, 4-methyl- Data." (Source for fragment pKa estimation).

Sources

Technical Support Center: Optimizing Synthesis Yield of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthesis yield and purity.

Introduction: The Hantzsch Thiazole Synthesis as the Cornerstone

The synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, a molecule of interest in medicinal chemistry, is most effectively achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific case, the key precursors are 1-chloropropan-2-one and N-(2-(pyridin-2-yl)ethyl)thiourea. Understanding the nuances of this reaction is paramount to achieving high yields and purity.

This guide will walk you through the critical aspects of the synthesis, from the preparation of starting materials to the final purification of the target compound, addressing common pitfalls and providing expert-driven solutions.

Reaction Overview & Mechanism

The synthesis proceeds in two main stages: the preparation of the key thiourea intermediate and the subsequent Hantzsch cyclization.

Part A: Synthesis of N-(2-(pyridin-2-yl)ethyl)thiourea

This intermediate is synthesized from 2-(2-aminoethyl)pyridine and a thiocarbonyl transfer reagent. A common and effective method involves the use of benzoyl isothiocyanate followed by hydrolysis.

Part B: Hantzsch Thiazole Synthesis

The core of the synthesis is the reaction between N-(2-(pyridin-2-yl)ethyl)thiourea and 1-chloropropan-2-one. The generally accepted mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.[1]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Part A: Thiourea Synthesis cluster_1 Part B: Hantzsch Cyclization 2_aminoethyl_pyridine 2-(2-Aminoethyl)pyridine intermediate_thiourea N-Benzoyl-N'-(2-(pyridin-2-yl)ethyl)thiourea 2_aminoethyl_pyridine->intermediate_thiourea Reaction benzoyl_isothiocyanate Benzoyl Isothiocyanate benzoyl_isothiocyanate->intermediate_thiourea hydrolysis Base Hydrolysis intermediate_thiourea->hydrolysis thiourea_product N-(2-(pyridin-2-yl)ethyl)thiourea hydrolysis->thiourea_product chloropropanone 1-Chloropropan-2-one final_product 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine thiourea_product->final_product Reaction chloropropanone->final_product

Caption: Overall workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: My yield of N-(2-(pyridin-2-yl)ethyl)thiourea is low. What are the likely causes and how can I improve it?

A1: Low yields in the thiourea synthesis can often be attributed to incomplete reaction or side reactions. Here are some key areas to investigate:

  • Reagent Quality: Ensure your 2-(2-aminoethyl)pyridine is pure and free of moisture. The presence of water can hydrolyze the isothiocyanate.

  • Reaction Conditions: The reaction with benzoyl isothiocyanate is typically performed in an anhydrous aprotic solvent like THF or DCM at room temperature. Ensure your solvent is dry.

  • Hydrolysis Step: The hydrolysis of the N-benzoyl intermediate is a critical step. Incomplete hydrolysis will result in a mixture of the protected and deprotected thiourea. Ensure you are using a sufficient excess of base (e.g., aqueous sodium hydroxide or potassium carbonate) and adequate heating to drive the reaction to completion.[2]

  • Work-up: During the work-up, after acidification to remove benzoic acid, ensure the aqueous layer is made sufficiently basic before extracting your thiourea product. The product is an amine and will be protonated and water-soluble under acidic conditions.

Q2: The Hantzsch cyclization is not proceeding to completion, or I am seeing a complex mixture of products. What should I check?

A2: This is a common issue in Hantzsch syntheses. Several factors can influence the outcome:

  • Purity of Starting Materials: Impurities in either the N-(2-(pyridin-2-yl)ethyl)thiourea or 1-chloropropan-2-one can lead to side reactions. 1-Chloropropan-2-one is a lachrymator and can degrade over time; it is advisable to use freshly distilled or high-purity commercial material.[3][4][5]

  • Reaction Temperature: The reaction is typically run at reflux in a protic solvent like ethanol.[6] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

  • Solvent Choice: Ethanol is a standard solvent for this reaction. However, screening other polar protic solvents like methanol or isopropanol could be beneficial. In some cases, aprotic polar solvents like DMF have been used successfully for similar syntheses.[7]

  • Stoichiometry: A 1:1 molar ratio of the thiourea and α-haloketone is typical. Using a slight excess of one reagent may not necessarily improve the yield and could complicate purification.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of impurities.[8]

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: The purification of N-substituted 2-aminothiazoles can be challenging due to their basicity. Here are some proven strategies:

  • Aqueous Work-up: After the reaction, it is common to neutralize the reaction mixture with a base like sodium bicarbonate or potassium carbonate solution and then extract the product with an organic solvent such as ethyl acetate or dichloromethane.[6] Washing the organic layer with brine can help remove residual water and some polar impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the product.[4][8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from tailing on the silica gel due to its basic nature.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[1] Common solvent systems for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2][9]

Q4: I am observing an unexpected side product. How can I identify and minimize it?

A4: Side product formation is often a result of competing reaction pathways.

  • Identification: Isolate the major side product using chromatography and characterize it using spectroscopic methods (NMR, MS). Understanding its structure will provide clues about its formation.

  • Common Side Reactions:

    • Formation of Bis(2-amino-4-methylthiazole) derivatives: This can occur if the α-haloketone reacts with the product.

    • Hydrolysis of 1-chloropropan-2-one: In the presence of water, 1-chloropropan-2-one can hydrolyze to hydroxyacetone, which can then participate in other reactions.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure a close to 1:1 molar ratio of reactants.

    • Anhydrous Conditions: If hydrolysis is suspected, ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature Control: Avoid excessive heating, as this can promote side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-(pyridin-2-yl)ethyl)thiourea
  • Reaction Setup: To a solution of 2-(2-aminoethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add benzoyl isothiocyanate (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Remove the solvent under reduced pressure. To the resulting residue, add a 10% aqueous solution of sodium hydroxide (5 eq) and heat the mixture at 80-90 °C for 2-3 hours.

  • Purification: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2 to precipitate benzoic acid. Filter off the benzoic acid. Make the filtrate basic (pH ~9-10) with a saturated solution of sodium carbonate and extract with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(pyridin-2-yl)ethyl)thiourea, which can be used in the next step without further purification or can be recrystallized from ethanol/water.

Protocol 2: Synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine
  • Reaction Setup: In a round-bottom flask, dissolve N-(2-(pyridin-2-yl)ethyl)thiourea (1.0 eq) in absolute ethanol.

  • Addition of α-haloketone: To this solution, add 1-chloropropan-2-one (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.

Data Presentation: Expected Reagents and Yields

StepReactionKey ReagentsProductExpected Yield (%)
A Thiourea Synthesis2-(2-Aminoethyl)pyridine, Benzoyl isothiocyanate, NaOHN-(2-(pyridin-2-yl)ethyl)thiourea70-85
B Hantzsch CyclizationN-(2-(pyridin-2-yl)ethyl)thiourea, 1-Chloropropan-2-one4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine60-80

Visualizing Troubleshooting Logic

Troubleshooting_Logic cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield in Hantzsch Reaction purity_thiourea Check Purity of Thiourea start->purity_thiourea purity_ketone Check Purity of 1-Chloropropan-2-one start->purity_ketone temp Optimize Temperature start->temp solvent Screen Solvents start->solvent time Optimize Reaction Time start->time ph Verify pH during Extraction start->ph purity_thiourea->temp purity_ketone->temp temp->solvent solvent->time time->ph chromatography Optimize Chromatography ph->chromatography recrystallization Attempt Recrystallization chromatography->recrystallization

Caption: A decision-making flowchart for troubleshooting low yield.

References

  • Solubility of Things. 1-Chloroacetone. [Link]

  • PrepChem. Preparation of chloroacetone (1-chloropropan-2-one, chloropropanone, monochloroacetone, acetonyl chloride). [Link]

  • ChemBK. 1-Chloro-2-Propanone. [Link]

  • PrepChem. Synthesis of N-[2-(2-Pyridylmethylthio)ethyl]thiourea. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. [Link]

  • University of Washington. Synthesis and structures of two N,N -bis(2-pyridinyl)thioureas and N-(2-pyridinyl). [Link]

  • MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. [Link]

  • PubMed Central. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

Sources

Technical Support Center: Purity Analysis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purity analysis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine. This guide is designed for researchers, analytical chemists, and quality control professionals working with this compound. Here, we address common challenges and frequently asked questions encountered during its purity assessment, providing expert insights and practical troubleshooting strategies to ensure accurate and reliable results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and step-by-step solutions.

High-Performance Liquid Chromatography (HPLC) Challenges
Q1: My HPLC chromatogram shows a broad or tailing peak for the main compound. What are the likely causes and how can I improve the peak shape?

A1: Poor peak shape for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine in reversed-phase HPLC is often multifactorial, stemming from interactions between the analyte and the stationary phase or issues with the mobile phase. The presence of basic nitrogen atoms in both the pyridine and aminothiazole moieties can lead to strong interactions with residual silanols on the silica-based stationary phase, causing peak tailing.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic amine and pyridine groups can interact with acidic silanol groups on the C18 column surface, leading to peak tailing.1. Use a base-deactivated column: Employ a column with end-capping or a hybrid silica base to minimize silanol interactions. 2. Lower mobile phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1% v/v) to protonate the basic nitrogens. This reduces their interaction with silanols. 3. Increase buffer concentration: A higher buffer concentration can also help mask residual silanol activity.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in broadened, asymmetrical peaks.1. Reduce injection volume or sample concentration: Perform a loading study to determine the optimal concentration range for your column.
Inappropriate Mobile Phase Composition A mobile phase with insufficient organic solvent strength may lead to long retention times and peak broadening.1. Optimize the organic modifier percentage: Increase the proportion of acetonitrile or methanol in your mobile phase to achieve a suitable retention factor (k') between 2 and 10.
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.1. Minimize tubing length and internal diameter: Use tubing with an internal diameter of 0.005 inches or less and keep connections as short as possible.
Q2: I am observing an unexpected peak in my chromatogram that is close to the main peak. How can I confirm if it is an impurity or an artifact, and how can I improve the resolution?

A2: Differentiating between a closely eluting impurity and a system artifact is a critical step. The first step is to determine the origin of the peak.

Troubleshooting Workflow for Unidentified Peaks:

start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank artifact Peak is an Artifact (Ghost Peak) - Contaminated mobile phase - Carryover from previous injection peak_present_blank->artifact Yes no_artifact Peak is Not an Artifact peak_present_blank->no_artifact No increase_resolution Optimize Resolution no_artifact->increase_resolution change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) increase_resolution->change_organic change_ph Adjust Mobile Phase pH increase_resolution->change_ph change_column Use a Different Stationary Phase (e.g., Phenyl-Hexyl) increase_resolution->change_column

Caption: Workflow for troubleshooting unidentified HPLC peaks.

Improving Resolution:

If the peak is confirmed to be a sample component (e.g., an impurity), the following strategies can be employed to improve separation:

  • Adjust Mobile Phase Strength: A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.

  • Modify Mobile Phase pH: Small changes in pH can alter the ionization state of the analyte and impurities, potentially leading to significant changes in retention and selectivity.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent-analyte interactions.

  • Use a High-Resolution Column: Employing a column with smaller particles (e.g., sub-2 µm) or a longer column length can increase efficiency and improve separation.

Mass Spectrometry (MS) Challenges
Q3: I am having difficulty identifying potential impurities using mass spectrometry. What are the expected fragmentation patterns for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine?

A3: Understanding the mass spectral fragmentation of the parent molecule is key to identifying related impurities. For 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, the fragmentation in positive ion mode ESI-MS/MS will likely be dominated by cleavages at the more labile bonds.

Predicted Fragmentation Pathways:

parent Parent Ion [M+H]+ frag1 Fragment 1 (Loss of Pyridine Ethyl Moiety) parent->frag1 α-cleavage frag2 Fragment 2 (Cleavage of Ethyl Linker) parent->frag2 β-cleavage frag3 Fragment 3 (Pyridin-2-ylethyl Cation) parent->frag3 Charge retention on pyridine side

Caption: Key fragmentation pathways for the target molecule.

Common Fragments to Look For:

  • Pyridin-2-ylethyl cation: A prominent fragment corresponding to the [CH2CH2-Py]+ portion.

  • 4-Methylthiazol-2-amine cation: Resulting from the cleavage of the N-C bond of the ethyl linker.

  • Loss of the ethyl linker: Leading to a fragment representing the intact thiazole and pyridine rings joined by the amine nitrogen.

The mass spectra of thiazoles are often characterized by abundant molecular ions and specific fragmentation patterns that can aid in structure elucidation[1][2]. Comparing the fragmentation pattern of your unknown peaks to that of the parent compound can help identify if they are structurally related.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities from the synthesis of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine?

A1: The most common synthetic route to similar 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative[3][4]. For the target molecule, this would likely involve the reaction of a suitable α-haloketone with N-(2-(pyridin-2-yl)ethyl)thiourea.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted N-(2-(pyridin-2-yl)ethyl)thiourea or the α-haloketone.

  • Isomeric Impurities: If the α-haloketone is not symmetrical, this can lead to the formation of regioisomers.

  • Over-alkylation Products: The nitrogen atoms in the molecule could potentially be susceptible to further alkylation.

  • By-products from Side Reactions: Depending on the specific reaction conditions, various side reactions can lead to the formation of dimeric species or other condensation products.

Q2: What conditions should I use for a forced degradation study of this compound?

A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[5][6][7]. The International Council for Harmonisation (ICH) Q1A(R2) guideline suggests the following stress conditions[5]:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60-80 °C)Hydrolysis of the amine linkage, or degradation of the thiazole ring.[8][9]
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60-80 °C)Similar to acid hydrolysis, but potentially different degradation products depending on the mechanism.[9]
Oxidation 3% H₂O₂, room temperature or gentle heatOxidation of the sulfur atom in the thiazole ring to a sulfoxide or sulfone; N-oxide formation on the pyridine ring.[8]
Thermal Degradation Dry heat (e.g., 80-100 °C)General decomposition, potentially leading to fragmentation of the molecule.[8]
Photostability Exposure to light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level for detection and characterization[6].

Q3: What is a suitable starting HPLC method for purity analysis?

A3: A good starting point for method development would be a reversed-phase HPLC method with UV detection. Given the aromatic nature of the compound, a detection wavelength in the range of 230-280 nm should be appropriate.

Recommended Starting HPLC Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is preferable).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

This method can then be optimized based on the observed separation and peak shapes[10][11][12].

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps...
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Comput
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • A practical guide to forced degradation and stability studies for drug substances.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Development of forced degradation and stability indic
  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] - PubMed Central.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estim
  • Thiazole synthesis. Organic Chemistry Portal.
  • Chemistry & Biology Interface.
  • Thiazoles and Bisthiazoles. Encyclopedia.pub.

Sources

Technical Support Center: Optimizing Binding Assays for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPL-NSB-001 Molecule Class: 2-Aminothiazole / Pyridine Conjugate (Cationic Amphiphile) Primary Application: Histamine Receptor Ligands (H2/H3), Kinase Inhibitor Fragments Status: Active Troubleshooting

Executive Summary: The Physicochemical Root Cause

Welcome to the technical guide for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine . Before troubleshooting, you must understand why this molecule exhibits non-specific binding (NSB).

This molecule possesses a "sticky" dual-nature profile:

  • Cationic Charge: The pyridine nitrogen (pKa ~5.2) and the secondary amine linker (pKa ~9.0) create a positive charge at physiological pH (7.4). This drives electrostatic attraction to negatively charged surfaces (glass, plastic, DNA).

  • Lipophilicity: The thiazole and pyridine aromatic rings facilitate hydrophobic intercalation into plasticware and lipid membranes.

The Result: A "Cationic Amphiphilic Drug" (CAD) profile that binds aggressively to glass fiber filters, polystyrene walls, and cell membranes, masking true receptor affinity.

Module 1: Radioligand Binding (Filtration Assays)

The Issue: You observe high background counts on GF/B or GF/C filters, or your


 appears artificially low (high affinity) due to filter depletion.
Mechanism of Failure

Glass fiber filters contain silanol groups (


) that deprotonate to 

at neutral pH. Your positively charged ligand binds irreversibly to these silanols, mimicking receptor binding.
The Solution: The PEI Blockade

Polyethyleneimine (PEI) is a cationic polymer that acts as a "sacrificial cation," coating the anionic silanol sites before your ligand is introduced.

Protocol: 0.3% PEI Presoak Strategy

Standard BSA blocking is often insufficient for this class of molecule. Follow this PEI protocol.

  • Preparation: Prepare a 0.3% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous.[1] Weigh it out or use a positive displacement pipette. Adjust pH to 7.4 with HCl if using high molecular weight PEI, though standard branched PEI is often used as-is.

  • Soak: Immerse Whatman GF/B filters in the PEI solution for at least 2 hours (ideally 4 hours) at 4°C.

  • The Wash (Critical): Before filtering your sample, wash the filter twice with ice-cold wash buffer to remove excess free PEI, which can otherwise complex with your receptor protein.

  • Detergent Additive: Add 0.1% BSA and 0.05% Tween-20 to your assay buffer. The BSA blocks hydrophobic sites, while PEI blocks electrostatic sites.

Visualizing the Interaction

PEI_Mechanism cluster_0 Untreated Filter (High NSB) cluster_1 PEI Treated Filter (Low NSB) Silanol Glass Fiber (Si-O⁻) Binding Electrostatic Trap (False Signal) Silanol->Binding Ligand Ligand (+ charge) Ligand->Binding PEI PEI Polymer (+) Blocked Neutralized Surface PEI->Blocked Coats Surface FreeLigand Ligand Passes Through Blocked->FreeLigand No Interaction

Caption: Mechanism of PEI blocking. Left: Cationic ligand binds anionic glass. Right: PEI sacrifices itself to neutralize the glass surface.

Module 2: Surface Plasmon Resonance (SPR)

The Issue: "Square wave" binding curves are distorted, or you see a linear drift during the dissociation phase (ligand not washing off).

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
High Reference Binding Ligand binding to the CM5/CM7 dextran matrix.Increase Ionic Strength: Raise NaCl from 150mM to 300-500mM in the running buffer. This shields the charge interaction between the amine and the carboxylated dextran.
Slow Washout Hydrophobic adsorption to the microfluidics.Detergent Spike: Add 0.05% Surfactant P20 (or Tween-20) to the running buffer. Ensure DMSO concentration is matched exactly (±0.1%) between reference and sample.
Aggregation Ligand insolubility at high concentrations.Solubility Check: This molecule is lipophilic.[2] Ensure the stock is fully dissolved in DMSO before dilution. Limit final DMSO to 5%.

Module 3: Cell-Based Assays (Lysosomal Trapping)

The Issue: In whole-cell binding or functional assays, the compound accumulates inside cells regardless of receptor expression, leading to massive non-specific uptake.

The "Ion Trapping" Phenomenon

Your molecule is a lipophilic weak base. It crosses the cell membrane (neutral pH) easily. Once it enters the acidic lysosome (pH ~4.5), the pyridine and thiazole amines become fully protonated. The charged molecule cannot diffuse back out, becoming "trapped."

Protocol: Dissipating the Gradient

To distinguish receptor binding from lysosomal trapping, you must collapse the pH gradient.

  • Pre-treatment: Incubate cells with 50 mM Ammonium Chloride (

    
    )  or 100 nM Bafilomycin A1  for 30 minutes prior to adding your ligand.
    
  • Mechanism:

    
     alkalizes the lysosomes, preventing the protonation-trap mechanism.
    
  • Validation: If your "specific" signal disappears after adding

    
    , your previous signal was likely artifactual lysosomal trapping.
    

Workflow: Diagnosing Your NSB Source

Use this logic flow to identify where your assay is failing.

NSB_Workflow Start Start: High Background Signal Filter Is it a Filtration Assay? Start->Filter PEI_Check Did you use 0.3% PEI? Filter->PEI_Check Yes Plastic Is it a Plate/Plastic Assay? Filter->Plastic No PEI_Check->Plastic Yes (Still High NSB) Action_PEI Action: Implement PEI Soak + 0.1% BSA PEI_Check->Action_PEI No Cell Is it a Cell-Based Assay? Plastic->Cell No (It's plasticware) Action_Coat Action: Use Silanized Glass or LoBind Plates Plastic->Action_Coat Yes Action_Lyso Action: Add 50mM NH4Cl (Check Lysosomal Trapping) Cell->Action_Lyso Yes

Caption: Diagnostic logic for isolating the source of non-specific binding (Filter vs. Plastic vs. Cellular).

Frequently Asked Questions (FAQs)

Q: Can I use milk proteins instead of BSA for blocking? A: Avoid milk. Milk contains high levels of endogenous histamine and biotin, and undefined phosphoproteins. For a thiazole-pyridine ligand (likely a histamine mimic or kinase probe), milk can introduce competing ligands or phosphatase activity. Stick to Fatty-Acid Free BSA (1-3%) .

Q: My


 shifts when I add PEI. Is this real? 
A:  Yes, the shift is likely the correction of an artifact. Without PEI, the filter depletes your free ligand concentration (Ligand bound to filter = Ligand not available for receptor). This makes the drug appear more potent than it is. The value obtained with PEI is the accurate one.

Q: The ligand precipitates when I dilute it into the assay buffer. A: The 4-methyl and ethyl-pyridine groups make this molecule hydrophobic.

  • Fix: Ensure your assay buffer contains 0.5% to 1% DMSO to maintain solubility.

  • Fix: Dilute the ligand step-wise in buffer containing DMSO, rather than dropping concentrated DMSO stock directly into aqueous buffer (which causes "crashing out").

References

  • Bruns, R. F., et al. (1983). "Regulation of adenosine receptors in human platelets.

  • Eriksen, J. L., et al. (2009). "Non-specific binding of radioligands to plasticware: A critical issue in binding assays."

  • Corning Life Sciences. (2022). "Blocking Non-Specific Binding on Glass Fiber Filters."

  • Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology.[3]

Sources

Validation & Comparative

Comparison Guide: Amthamine vs. 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Amthamine and 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine , analyzing their structural determinants, pharmacological potency at the histamine H2 receptor, and experimental utility.

Executive Summary

  • Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole ) is a highly potent and selective histamine H2 receptor agonist. It is structurally characterized by a thiazole ring mimicking the imidazole of histamine, with a basic ethylamine side chain at the C5 position. It serves as a "gold standard" tool for studying H2-mediated gastric acid secretion and cardiac responses.

  • 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine (hereafter referred to as the Pyridine Analogue ) is a structural isomer/analogue where the ethyl-pyridine side chain is attached to the exocyclic amine (N2 position) rather than the ring carbon.

  • Key Distinction : Amthamine possesses the critical basic amino group (

    
    ) required for ionic interaction with Asp98  (TM3) of the H2 receptor. The Pyridine Analogue lacks this highly basic center (pyridine 
    
    
    
    ), resulting in significantly reduced or abolished H2 agonist potency. This comparison highlights the strict pharmacophore requirements for H2 receptor activation.

Chemical Structure & Pharmacophore Analysis

The efficacy of H2 agonists relies on two core interactions:

  • Proton Transfer/H-Bonding : Mediated by the aromatic ring (Imidazole in histamine; Thiazole in Amthamine).

  • Ionic Anchoring : Mediated by a cationic alkylamine side chain interacting with the receptor's aspartic acid residue.

Structural Comparison Table
FeatureAmthamine Pyridine Analogue
IUPAC Name 2-amino-5-(2-aminoethyl)-4-methylthiazole4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine
Core Scaffold 2-Amino-4-methylthiazole2-Amino-4-methylthiazole
Side Chain Position C5 (Ring Carbon)N2 (Exocyclic Nitrogen)
Side Chain Nature Ethylamine (Primary Amine)Ethyl-Pyridine (Aromatic Heterocycle)
Basicity (

)
~9.7 (Side chain), ~5.3 (Ring)~5.2 (Pyridine), ~5.3 (Thiazole)
Physiological State Protonated (Cationic) Neutral (Uncharged)
H2 Receptor Role Full Agonist Weak Ligand / Inactive
Visualizing the Pharmacophore Divergence

Pharmacophore cluster_Amthamine Amthamine (Active) cluster_Pyridine Pyridine Analogue (Inactive/Weak) H2_Receptor Histamine H2 Receptor (TM3 Asp98 & TM5 Thr190) Amth_Ring Thiazole Ring (H-Bond Donor/Acceptor) Amth_Ring->H2_Receptor Receptor Activation (Proton Transfer) Amth_Amine Ethylamine Side Chain (Protonated Cation) Amth_Amine->H2_Receptor Strong Ionic Bond (Essential for Activation) Pyr_Ring Thiazole Ring (H-Bond Donor/Acceptor) Pyr_Ring->H2_Receptor Weak Interaction Pyr_Side Ethyl-Pyridine Side Chain (Neutral at pH 7.4) Pyr_Side->H2_Receptor No Ionic Bond (Loss of Potency)

Figure 1: Pharmacophore mapping showing the critical lack of ionic bonding in the Pyridine Analogue due to the absence of a protonatable amine.

Pharmacological Profile

Potency Data ( and Affinity)
CompoundTargetPotency (

/

)
Relative Potency (vs. Histamine)Selectivity
Amthamine H2 (Guinea Pig Atrium)6.20 - 6.30 ~150 - 200% >1000-fold vs H1
H3 (Guinea Pig Ileum)4.70 (Weak)< 5%Low affinity
H1 (Guinea Pig Ileum)Inactive0%Highly Selective
Pyridine Analogue H2 < 4.0 (Estimated) Inactive / Negligible N/A
H1Potential Weak AgonismUnknownPyridine-ethyl moiety resembles H1 agonists

Analysis:

  • Amthamine is a full agonist with potency equal to or slightly greater than histamine. Its high selectivity for H2 over H1/H3 makes it a superior tool for isolating H2-mediated effects in complex tissues (e.g., brain, heart).

  • The Pyridine Analogue fails to activate the H2 receptor effectively because the pyridine nitrogen (

    
    )  is not protonated at physiological pH (7.4). The H2 receptor requires a cationic headgroup to anchor to the aspartic acid residue (Asp98) in the third transmembrane domain. Without this anchor, affinity drops by orders of magnitude.
    
Mechanism of Action
  • Amthamine : Binds to the orthosteric site. The charged ethylamine anchors the molecule, while the thiazole ring participates in a tautomeric shift that stabilizes the active receptor conformation (

    
    ), triggering 
    
    
    
    protein coupling and cAMP accumulation.
  • Pyridine Analogue : May bind non-specifically or with very low affinity. The bulky pyridine group attached to the exocyclic nitrogen may also sterically hinder the correct orientation of the thiazole ring, preventing the "proton shuttle" mechanism required for activation.

Experimental Protocols

To verify the potency difference experimentally, the following validated protocols are recommended.

Protocol A: GTP S Binding Assay (Membrane Preparation)

Quantifies receptor activation potency (


) independent of downstream amplification.
  • Cell Line : HEK293T cells stably expressing human H2 receptor (hH2R).

  • Membrane Prep : Harvest cells, homogenize in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4), and centrifuge at 40,000

    
    . Resuspend pellet in assay buffer.
    
  • Incubation :

    • Mix membranes (10

      
      g protein) with GDP (10 
      
      
      
      M) and SPA beads.
    • Add test compounds: Amthamine (

      
       to 
      
      
      
      M) and Pyridine Analogue (
      
      
      to
      
      
      M).
    • Add

      
       (0.1 nM).
      
  • Measurement : Incubate for 90 min at 25°C. Measure radioactivity via scintillation counting.

  • Analysis : Plot % stimulation vs. log[concentration]. Expect sigmoidal curve for Amthamine (

    
     nM); expect flat line or right-shifted curve for Pyridine Analogue.
    
Protocol B: Isolated Guinea Pig Right Atrium (Functional Assay)

The classic physiological model for H2 agonism (chronotropic effect).

  • Tissue Isolation : Rapidly remove the heart from a euthanized guinea pig. Dissect the right atrium in oxygenated Tyrode’s solution (30°C).

  • Mounting : Suspend atrium in an organ bath under 1g tension.

  • Equilibration : Allow spontaneous beating to stabilize for 45 min.

  • Dosing :

    • Add cumulative doses of Amthamine (0.01

      
      M – 100 
      
      
      
      M).
    • Washout (3x).

    • Add cumulative doses of Pyridine Analogue (1

      
      M – 1000 
      
      
      
      M).
  • Data Capture : Record atrial rate (beats/min). Calculate

    
     (
    
    
    
    ).
  • Validation : Confirm H2 specificity by blocking responses with Tiotidine or Ranitidine (1

    
    M).
    

References

  • Eriks, J. C., et al. (1992).[1] "Histamine H2-receptor agonists.[2][1][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239–3246. Link

  • Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion." Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77–81.[1] Link

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236(5347), 385–390. Link

  • Gantz, I., et al. (1991). "Molecular cloning of a gene encoding the histamine H2 receptor." Proceedings of the National Academy of Sciences, 88(2), 429–433. Link

Sources

Mass spectrometry (LC-MS) validation of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Introduction: The Critical Role of Analytical Validation in Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. The compound 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, a small molecule featuring both thiazole and pyridine moieties, represents a class of structures with significant interest in medicinal chemistry. The reliability of all preclinical and clinical data hinges on the ability to accurately and precisely quantify this analyte, often at trace levels in complex biological matrices.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine. We will delve into the rationale behind experimental choices, present a detailed validation protocol grounded in internationally recognized guidelines, and objectively compare the performance of LC-MS with a classical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The objective is to offer a practical, scientifically sound framework for researchers, scientists, and drug development professionals.

LC-MS/MS: The Gold Standard for Bioanalytical Quantification

For the quantitative analysis of small-molecule drugs in biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the undisputed industry standard.[1][2] Its power lies in the combination of the high-resolution separation capability of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry.[2] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for the specific detection of a target analyte by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise and matrix interferences.[2][3] This specificity is paramount when dealing with the complexities of plasma, urine, or tissue homogenates.

The molecular structure of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine contains several basic nitrogen atoms (on both the pyridine and thiazole rings), which are readily protonated. This makes it an ideal candidate for Electrospray Ionization (ESI) in positive ion mode, a common and robust ionization technique for polar to moderately polar small molecules.[2]

Case Study: A Validated LC-MS/MS Method for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

This section outlines a complete, albeit hypothetical, LC-MS/MS method development and validation plan. The choices presented are based on the chemical properties of the analyte and extensive field experience, adhering to the principles outlined in the ICH Harmonised Guideline Q2(R1).[4][5]

Method Development Rationale
  • Sample Preparation: The primary goal is to remove proteins and phospholipids from the biological matrix (e.g., human plasma), which can cause ion suppression and clog the analytical column. Protein precipitation with acetonitrile is a simple, fast, and effective method for early-stage analysis.[6] An isotopically labeled internal standard (IS), such as a deuterated version of the analyte, is crucial for correcting variability during sample preparation and analysis.[3][7]

  • Chromatography: Given the compound's structure, it is expected to have moderate polarity. A reversed-phase C18 column is a versatile and robust starting point for method development.[8] A gradient elution using water and acetonitrile with a small amount of formic acid will ensure good peak shape and efficient ionization by maintaining a low pH to keep the analyte in its protonated form.

  • Mass Spectrometry: ESI in positive ion mode is selected to protonate the analyte efficiently. The MRM transitions are determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The most intense and stable precursor ion (the protonated molecule [M+H]+) and a characteristic product ion are chosen for quantification (quantifier), with a second product ion used for confirmation (qualifier).

Experimental Workflow and Validation Protocol

The entire process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (Calibrators, QCs, Analyte) p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation & Supernatant Transfer p3->p4 a1 Injection into UHPLC System p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3 d4 Validation & Reporting d3->d4

Caption: LC-MS/MS Experimental Workflow Diagram.

Detailed Step-by-Step Protocol

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine and its deuterated internal standard (IS) in methanol.

  • Create a series of working standard solutions by serially diluting the stock solution.

  • Prepare Calibration Curve (CC) standards by spiking the appropriate working solution into blank human plasma to achieve a concentration range of, for example, 0.1 to 100 ng/mL.

  • Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Preparation:

  • To 50 µL of plasma sample (blank, CC, or QC), add 10 µL of IS working solution (e.g., 50 ng/mL).

  • Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC System

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 247.1 -> 134.1 (Quantifier), m/z 247.1 -> 107.1 (Qualifier)

    • Internal Standard (d4): m/z 251.1 -> 138.1

Validation According to ICH Q2(R1) Guidelines

A rigorous validation process ensures that the analytical method is suitable for its intended purpose.[4][9]

Validation_Flowchart cluster_core Core Validation Parameters cluster_stability Stability Assessment start Method Validation Plan Specificity Specificity & Selectivity (6 blank lots, matrix effect) start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (RE% within ±15%) Linearity->Accuracy Precision Precision (RSD% ≤ 15%) Linearity->Precision LLOQ LLOQ (Accuracy ±20%, Precision ≤ 20%) Linearity->LLOQ FTS Freeze-Thaw Stability Accuracy->FTS Precision->FTS LLOQ->FTS BTS Bench-Top Stability FTS->BTS LTS Long-Term Stability BTS->LTS PSS Post-Preparative Stability LTS->PSS end Validation Report PSS->end

Caption: Logical Flow of Analytical Method Validation.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimentAcceptance Criteria
Specificity/Selectivity Analyze six different blank plasma lots to check for interferences at the analyte's retention time.No significant interfering peaks (>20% of LLOQ area) should be present.
Linearity & Range Analyze calibration curves (n=3) with at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze six replicates of QC samples at four levels on three separate days (n=18 per level).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve.Signal-to-noise ratio > 10; must meet accuracy (±20%) and precision (≤ 20%) criteria.
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma with the response in a pure solution.The IS-normalized matrix factor should be consistent across different lots of plasma.
Stability Analyze QC samples after subjecting them to various storage conditions (e.g., 3 freeze-thaw cycles, 24 hours at room temp).Mean concentration of stability samples should be within ±15% of nominal QC values.
Robustness Deliberately vary method parameters (e.g., column temperature, mobile phase composition) and assess the impact on results.The method should remain reliable and precise under small, deliberate variations.

Comparative Analysis: HPLC-UV as an Alternative

While LC-MS/MS is superior for regulated bioanalysis, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a viable alternative for certain applications, such as purity assessment of the drug substance or analysis of high-concentration formulations.

Principle and Hypothetical Protocol for HPLC-UV

HPLC-UV operates on the same chromatographic principles as LC-MS, but detection is based on the analyte's ability to absorb light at a specific wavelength. The pyridine and thiazole rings in the target molecule are chromophores, making it suitable for UV detection.

HPLC-UV Protocol:

  • System: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV absorbance monitored at a wavelength of maximum absorbance (e.g., ~265 nm, determined by scanning).

  • Quantification: Based on the peak area relative to an external calibration curve.

Performance Comparison: LC-MS/MS vs. HPLC-UV
FeatureLC-MS/MSHPLC-UV
Selectivity Very High: Based on mass-to-charge ratio and fragmentation pattern. Minimally affected by co-eluting compounds.Moderate to Low: Based on retention time and UV absorbance. Prone to interference from any co-eluting compound that absorbs at the same wavelength.
Sensitivity Very High: LLOQ typically in the low ng/mL to pg/mL range.[2]Low: LLOQ typically in the high ng/mL to µg/mL range.
Throughput High: UHPLC allows for very fast run times (2-5 minutes).Moderate: Conventional HPLC run times are typically longer (10-20 minutes).
Matrix Effect High Potential: Susceptible to ion suppression or enhancement, requiring careful method development and use of an internal standard.[6]Low Potential: Less susceptible to matrix effects, though significant background can affect baseline.
Cost & Complexity High: Instruments are expensive to purchase and maintain. Requires specialized expertise.Low: Instruments are relatively inexpensive and easier to operate and maintain.
Ideal Application Bioanalysis (PK/TK studies), metabolite identification, trace-level impurity analysis.[10][11]API purity testing, formulation analysis, cleaning validation (at higher concentrations).

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a cornerstone of modern drug development, ensuring data quality, safety, and regulatory compliance.[1] For the quantification of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine in complex biological matrices, a well-validated LC-MS/MS method is unequivocally the superior choice. Its unparalleled sensitivity and selectivity allow for the accurate determination of pharmacokinetic profiles and ensure the reliability of safety and efficacy data. The protocol and validation framework detailed in this guide provide a robust template for achieving this standard.

Conversely, HPLC-UV remains a valuable and cost-effective tool for applications where high sensitivity is not required, such as the analysis of the bulk drug substance. The ultimate choice of methodology must be fit-for-purpose, aligning the capabilities of the technique with the specific question being asked. By understanding the principles, strengths, and limitations of each method, researchers can ensure the integrity of their data and make informed decisions throughout the drug development lifecycle.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Spectroscopy Online. (2026). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Technology Networks. (2023). Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • LCGC International. (2022). ChromSoc Meeting Report: Challenges in Small Molecule Analysis in the Pharmaceutical Industry: Part 2. [Link]

  • European Patent Office. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. [Link]

  • PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. [Link]

  • Eurofins. Setup and validation of a screening LC-MS analytical method for the determination of nitrosamines. [Link]

  • PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • Impact Factor. (2023). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. [Link]

  • CVUA Karlsruhe. (2019). Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. [Link]

  • MDPI. (2025). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

Sources

Reference Standard Sourcing Guide: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The sourcing and validation of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine presents a specific challenge: this compound is not a commoditized pharmacopeial standard (like USP or EP). Instead, it typically exists as a custom synthesis target or a specialized research chemical used in histamine receptor research (H2/H3 agonist analogs) and kinase inhibitor discovery (e.g., CDK4/6 scaffolds).[1]

This guide provides a technical roadmap for sourcing this reference standard, comparing "Custom Synthesis" vs. "Catalog Aggregators," and detailing the mandatory analytical validation required to establish it as a Primary Reference Standard in your lab.

Executive Summary

Compound: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine Chemical Formula: C


H

N

S Molecular Weight: 219.31 g/mol Key Application: Impurity profiling (Betahistine/Pramipexole analogs), Histaminergic ligand research, Fragment-based drug discovery (FBDD).[1]

The Sourcing Challenge: Unlike common APIs, this specific thiazole-pyridine hybrid is rarely stocked by major catalog suppliers (Sigma, Fisher).[1] It is prone to salt disproportionation and hygroscopicity due to the two basic nitrogen centers (pyridine and thiazole).[1] Researchers must choose between high-cost Custom Synthesis (high reliability) or Catalog Aggregators (variable quality).[1]

Technical Profile & Physicochemical Properties

Understanding the molecule is the first step in selecting the right grade of standard.[1]

PropertySpecificationImplication for Sourcing & Storage
Basicity (pKa) ~5.5 (Pyridine), ~5.3 (Aminothiazole)Critical: The free base is likely an oil or low-melting solid.[1] Request the HCl or Dihydrochloride salt for crystallinity and stability.
Solubility High in DMSO, MeOH; Low in Water (Free Base)Analytical methods must use organic modifiers.[1]
Stability Susceptible to oxidation at the sulfurRequires storage at -20°C under inert gas (Argon/Nitrogen).[1]
UV Chromophore

~260 nm (Thiazole/Pyridine)
Good UV detectability; suitable for HPLC-UV purity assignment.[1]

Sourcing Landscape: Comparative Analysis

There are three primary pathways to acquire this standard. The choice depends on your regulatory requirement (GLP vs. Research) and timeline.[1]

Option A: Custom Synthesis (The "Gold Standard")

Recommended for: GLP/GMP release testing, long-term stability studies.[1]

  • Method: A Contract Research Organization (CRO) synthesizes the compound de novo, typically via the Hantzsch Thiazole Synthesis (Reaction of N-(2-(pyridin-2-yl)ethyl)thiourea with chloroacetone).[1]

  • Deliverables: Full Certificate of Analysis (CoA), H-NMR, C-NMR, MS, HPLC Purity (>98%), Water Content (KF), and Residual Solvents.

  • Pros: Guaranteed identity; you define the salt form (e.g., 2HCl); fresh batch prevents degradation issues.[1]

  • Cons: High cost ($2,000 - $5,000); Long lead time (4-8 weeks).[1]

  • Leading Providers: Wuxi AppTec, Enamine, Dalton Pharma, or specialized boutique CROs.[1]

Option B: Catalog Aggregators (The "Rapid Screen")

Recommended for: Early-stage SAR, biological screening, non-regulated impurity markers.[1]

  • Method: Sourcing from databases like MolPort , Mcule , or eMolecules that aggregate stock from smaller suppliers.[1]

  • Deliverables: Often limited to H-NMR and LC-MS. Purity is typically "Tech Grade" (>90% or >95%).[1]

  • Pros: Lower cost ($150 - $600); Fast delivery (1-2 weeks).[1]

  • Cons: High Risk. Stock may be old (degraded); salt form often undefined; batch-to-batch variability.[1]

  • Warning: Always re-validate purity in-house immediately upon receipt.

Option C: In-House Synthesis (The "Control" Route)

Recommended for: Synthetic organic chemistry labs with idle capacity.[1]

  • Protocol:

    • React 2-(2-aminoethyl)pyridine with benzoyl isothiocyanate to form the thiourea intermediate.[1]

    • Hydrolyze the benzoyl group.[1]

    • Cyclize with chloroacetone .

  • Pros: Total control over quality; extremely low material cost (<$50).[1]

  • Cons: Resource intensive; requires internal analytical release.[1]

Comparison Summary
FeatureCustom Synthesis (CRO)Catalog AggregatorIn-House Synthesis
Cost High (

)
Low ($)Low ($) + Labor
Purity Confidence Very High (>98%)Low to MediumHigh (Self-validated)
Documentation Full CoA (ISO 17034 optional)Basic (Structure only)Internal Notebook
Lead Time 4-8 Weeks1-2 Weeks1-2 Weeks

Experimental Validation: The "Self-Validating" Protocol

Regardless of the source, you must validate the standard before use. Do not trust the vendor's CoA blindly, especially for "Research Grade" materials.[1]

A. Structural Identity (NMR)[1][2]
  • Solvent: DMSO-d6 (prevents aggregation).[1]

  • Key Diagnostic Signals:

    • Thiazole-H: Singlet at ~6.3 - 6.5 ppm (characteristic of 5-H on thiazole).

    • Methyl Group: Singlet at ~2.1 - 2.3 ppm.

    • Ethyl Linker: Two triplets (or multiplets) at ~2.9 ppm and ~3.5 ppm.[1]

    • Pyridine Ring: Four aromatic protons (multiplets 7.0 - 8.5 ppm).[1]

B. Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH is crucial to protonate nitrogens and prevent tailing).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm.[1]

  • Acceptance Criteria: Main peak area >98.0%; no single impurity >0.5%.[1]

C. Decision Workflow (Diagram)

SourcingStrategy Start Need Reference Standard: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine Usage Intended Usage? Start->Usage GLP GLP / GMP Release (Regulatory) Usage->GLP Research R&D / SAR Screening (Exploratory) Usage->Research Custom Route A: Custom Synthesis (Request HCl Salt) GLP->Custom Catalog Route B: Catalog Aggregator (MolPort/Mcule) Research->Catalog Validation In-House Validation (Mandatory) Custom->Validation Catalog->Validation NMR 1. Identity: 1H-NMR (Check Thiazole-H & Linker) Validation->NMR HPLC 2. Purity: HPLC-UV (Acidic Buffer) NMR->HPLC Pass Pass Criteria? (>98% Purity, Structure Confirmed) HPLC->Pass Approve Approve as Secondary Standard Pass->Approve Yes Purify Repurify (Prep-HPLC) or Re-source Pass->Purify No

Caption: Decision logic for sourcing and validating the reference standard based on regulatory requirements.

References

  • Hantzsch, A., & Weber, J. H. (1887).[1][2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry for aminothiazole synthesis).[1]

  • LGC Standards. (2025). Reference Standards for Pharmaceutical Impurities: Best Practices. (General guidance on CRM vs. Research Grade).[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[1] (Context for validating heterocyclic amine impurities).

  • PubChem Compound Summary. (2025). Thiazol-2-amine Derivatives.[2][3][4][5][6] (For physicochemical property estimation).[1]

Sources

A Senior Application Scientist's Guide to Validating a Purity Assay for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive, field-tested methodology for the validation of a purity assay for 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, a heterocyclic compound featuring both pyridine and thiazole moieties. We will delve into the rationale behind the selection of a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. This document provides not only a step-by-step experimental protocol but also a detailed walkthrough of the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound framework for establishing a reliable, self-validating analytical procedure fit for its intended purpose.[3][4]

Introduction: The Analytical Challenge

4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine is a complex molecule containing multiple chromophores (the pyridine and thiazole rings) and basic nitrogen centers. These structural features make it an ideal candidate for analysis by HPLC with UV detection.[5] However, they also present challenges, such as the potential for peak tailing due to interactions with residual silanols on the stationary phase. The primary goal of any purity assay is to accurately quantify the main compound while simultaneously separating it from any potential process impurities or degradation products.[6][7]

High-performance liquid chromatography is the most commonly used technique for this purpose due to its high sensitivity, resolution, and versatility.[6] A validated HPLC method ensures that the analytical data generated is reliable, reproducible, and meets stringent regulatory expectations.[8] This guide follows the modernized, lifecycle-based approach to method validation advocated by the latest ICH Q2(R2) and Q14 guidelines, which treat validation as a continuous process rather than a one-time event.[1]

Method Development Strategy: Causality Behind Experimental Choices

Our strategy is grounded in the physicochemical properties of the analyte. A reversed-phase HPLC (RP-HPLC) method was selected as it is well-suited for the separation of moderately polar to non-polar small-molecule drugs.[5]

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. We selected a column with end-capping to minimize silanol interactions and improve peak symmetry for our basic analyte.

  • Mobile Phase Selection: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. Acetonitrile was chosen over methanol for its lower viscosity and UV cutoff. To ensure consistent protonation of the basic nitrogens in the analyte and achieve sharp, symmetrical peaks, the aqueous phase is acidified with formic acid.[9] An acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, further mitigating peak tailing.

  • Detection Wavelength: Given the presence of conjugated aromatic systems (pyridine and thiazole), the analyte is expected to have a strong UV absorbance. A photodiode array (PDA) detector was used during method development to scan for the wavelength of maximum absorbance (λ-max). For routine analysis, monitoring at a specific wavelength near the λ-max ensures both high sensitivity and specificity.[5]

Detailed Experimental Protocol

This protocol describes the optimized and validated method for the purity determination of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): Empower 3 or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reference Standard: 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine, certified purity >99.5%.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 min; 70% B to 95% B over 2 min; Hold at 95% B for 3 min; Return to 10% B over 1 min; Equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2] The validation plan encompasses specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness.[10][11]

System Suitability

Before each validation run, the system suitability was confirmed by injecting the Working Standard Solution five times. This ensures the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.15
Theoretical Plates (N) ≥ 200012,500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11] To demonstrate this, forced degradation studies were performed. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

G cluster_0 Method Development & Optimization Dev Initial Method Development (Column, Mobile Phase, Gradient) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Final Validated Method for Routine QC & Stability Studies Specificity->Final Accuracy Accuracy (% Recovery) Linearity->Final Precision Precision (Repeatability & Intermediate) Accuracy->Final LOD_LOQ LOD & LOQ Precision->Final Robustness Robustness LOD_LOQ->Final Robustness->Final

Caption: Workflow for HPLC-UV Method Validation.

Linearity and Range

The linearity of the method was established by analyzing solutions at five concentration levels, from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL).

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ReportClose to origin
Range 50% - 150% of nominalValidated
Accuracy

Accuracy was determined by performing spike recovery studies.[1] The drug product placebo was spiked with the API at three concentration levels (80%, 100%, and 120% of the nominal concentration), with each level prepared in triplicate.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.2%0.5%98.0% - 102.0% Recovery
100% 100.5%0.3%98.0% - 102.0% Recovery
120% 100.9%0.4%98.0% - 102.0% Recovery
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-assay): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Level%RSD of Assay ResultsAcceptance Criterion
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

The LOQ was experimentally verified to have acceptable precision and accuracy.

Robustness

The robustness of the method was tested by making small, deliberate variations in the chromatographic conditions.[10]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase pH (effective) ± 0.2 unitsNo significant change
Wavelength ± 2 nmNo significant change

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and fit for purpose, it is valuable to consider alternatives.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and can operate at higher pressures. This would result in significantly faster analysis times and reduced solvent consumption, making it a superior choice for high-throughput screening. However, the initial capital investment is higher.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities or for achieving even lower detection limits, LC-MS is the gold standard.[6] It provides mass information, which is invaluable for structural elucidation. For a routine purity assay where impurities are known or controlled by percentage, the added complexity and cost of MS are often not necessary.

  • Gas Chromatography (GC): GC is generally unsuitable for this analyte due to its high molecular weight and low volatility. Derivatization would likely be required, adding complexity to the sample preparation.

The HPLC-UV method represents the optimal balance of performance, cost, and ruggedness for its intended purpose in a quality control setting.

Conclusion

This guide has detailed a comprehensive and robust reversed-phase HPLC-UV method for determining the purity of 4-Methyl-N-(2-(pyridin-2-yl)ethyl)thiazol-2-amine. Through a systematic validation process guided by ICH principles, we have demonstrated that the method is specific, linear, accurate, precise, and robust. The experimental choices were justified based on the chemical nature of the analyte, ensuring a scientifically sound approach. This validated procedure is suitable for routine quality control analysis and stability testing, providing trustworthy data to support drug development and ensure patient safety.

References

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Source: Regulations.
  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL
  • Title: Separation of Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)
  • Title: The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis Source: LCGC International URL
  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL
  • Title: Analysis of Related Substances and Impurities GMP Source: Tentamus Pharma UK URL
  • Title: Application of HPLC Technology in Drug Detection Source: Technology Networks URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat Source: SciELO URL
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters URL
  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.